molecular formula C10H20O B1595360 3-Ethyl-4-octanone CAS No. 19781-29-4

3-Ethyl-4-octanone

Cat. No. B1595360
CAS RN: 19781-29-4
M. Wt: 156.26 g/mol
InChI Key: XIQNUWMKJWNUCQ-UHFFFAOYSA-N
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Description

3-Ethyl-4-octanone is a chemical compound with the molecular formula C10H20O . It has an average mass of 156.265 Da and a monoisotopic mass of 156.151413 Da . It is also known by other names such as 3-Ethyl-4-octanon in German, 3-Éthyl-4-octanone in French, and 4-Octanone, 3-ethyl- .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-4-octanone consists of 10 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Ethyl-4-octanone has a density of 0.8±0.1 g/cm3, a boiling point of 199.3±8.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.5±3.0 kJ/mol and a flash point of 69.9±7.5 °C . The index of refraction is 1.420, and it has a molar refractivity of 48.4±0.3 cm3 .

Scientific Research Applications

1. Volatile Biomarkers in Lung Cancer

A study investigated the role of various volatile compounds, including 3-octanone, in discriminating lung cancer patients from healthy controls. The research found significant differences in the concentration levels of these biomarkers in urine samples, suggesting a potential role in lung cancer diagnosis (Santos et al., 2017).

2. Biofuel Applications

Ethyl levulinate, a compound related to 3-Ethyl-4-octanone, has been explored as a biofuel. Research on its combustion kinetics indicates potential use in gasoline fuel, particularly as an octane booster, highlighting its relevance in sustainable energy solutions (Ghosh et al., 2018).

3. Electrochemical Properties

Research on the electrochemical reduction of beta-ketoesters, including compounds structurally similar to 3-Ethyl-4-octanone, revealed the production of various products like n-octane and 2-heptanone. This indicates potential applications in chemical synthesis and electrochemical processes (Wawzonek & Durham, 1976).

4. Polymer Chemistry

Studies on octanoic acid derivatives, closely related to 3-Ethyl-4-octanone, demonstrated their use in producing electrochromic polymers. These polymers exhibit significant color changes under electrical influence, suggesting applications in smart materials and displays (Sacan et al., 2006).

Safety And Hazards

According to the safety data sheet, 3-Ethyl-4-octanone is recommended for use as laboratory chemicals . It is advised against use in food, drugs, pesticides, or biocidal products . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and get medical attention . If ingested or inhaled, medical attention is also advised .

properties

IUPAC Name

3-ethyloctan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-7-8-10(11)9(5-2)6-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQNUWMKJWNUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173486
Record name 3-Ethyl-4-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-octanone

CAS RN

19781-29-4
Record name 3-Ethyl-4-octanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-4-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PG Kletzke - Journal of Chemical and Engineering Data, 1973 - ACS Publications
The first rule is based on the following considerations: All of the alkanones may be formally derived from 2-propanone by the successive introduction of methyl groups as illustrated In …
Number of citations: 3 pubs.acs.org
D Seyferth, RM Weinstein… - The Journal of Organic …, 1983 - ACS Publications
… Chromosorb P, 130-150 C at 5/min) showed the presence of two products that were collected and identified: (1) (C2H5)2(n-C4H9)COH, 4%> yield, and (2) 3-hydroxy-3-ethyl-4-octanone…
Number of citations: 54 pubs.acs.org

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